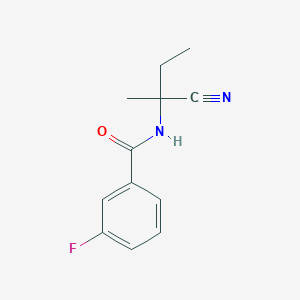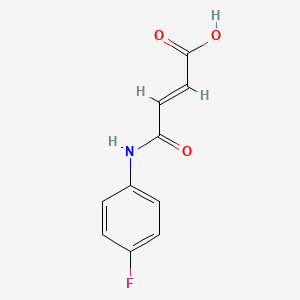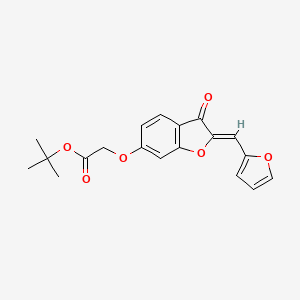
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine (MP-10) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MP-10 is a small molecule that belongs to the pyridazine family and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is not fully understood, but it is believed to act through multiple pathways. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to modulate the release of neurotransmitters, including dopamine and noradrenaline.
Biochemical and Physiological Effects:
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent analgesic and anti-inflammatory effects in various animal models. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has also been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is its relatively simple synthesis method, which allows for large-scale production. Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent pharmacological effects, making it a promising candidate for drug development. However, one of the limitations of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine. One potential direction is the development of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is the investigation of the mechanism of action of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine, which could lead to the development of more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine could provide valuable information for the optimization of dosing regimens.
Synthesemethoden
The synthesis of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine involves a multi-step process that starts with the reaction of 2-methylpiperidine with ethyl 2-chloro-3-oxobutanoate to form ethyl 2-(2-methylpiperidin-1-yl)but-3-enoate. This intermediate is then reacted with hydrazine hydrate and piperazine to form 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine. The synthesis of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is relatively simple, and the yield can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent analgesic and anti-inflammatory effects. In neuroscience, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release.
Eigenschaften
IUPAC Name |
3-(2-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-12-4-2-3-9-19(12)14-6-5-13(16-17-14)18-10-7-15-8-11-18/h5-6,12,15H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKSPZOYXAWCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[benzyl(ethyl)sulfamoyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2945827.png)
![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2945837.png)





![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)

![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)
![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)